molecular formula C13H13N3S B3032244 2,2-Diphenyl-1-hydrazinecarbothioamide CAS No. 13207-45-9

2,2-Diphenyl-1-hydrazinecarbothioamide

Cat. No.: B3032244
CAS No.: 13207-45-9
M. Wt: 243.33 g/mol
InChI Key: RIGSCLQYDNUWPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamides with various electrophilic compounds. One common method includes the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . These reactions are usually carried out under mild heating conditions and result in the formation of various heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles . These products are often characterized using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research has shown that 2,2-diphenyl-1-hydrazinecarbothioamide exhibits significant antioxidant properties. It effectively scavenges free radicals, as demonstrated in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. In various studies, the compound has been reported to inhibit free radicals at concentrations that suggest potential therapeutic uses in preventing oxidative stress-related diseases .

Antimicrobial Properties
The compound also demonstrates notable antibacterial and antifungal activities. Preliminary studies indicate that derivatives of hydrazinecarbothioamide can inhibit the growth of various bacterial strains and fungi such as Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of cellular processes through interaction with microbial membranes .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of synthesized hydrazinecarbothioamides, compounds were tested against common pathogens. Results showed that certain derivatives exhibited higher efficacy than standard antibiotics, highlighting their potential as alternative therapeutic agents .

Material Science Applications

Chelating Properties
The chelating ability of this compound with metal ions has been explored for applications in material science. Its interaction with metals may enhance the stability and effectiveness of metal-based catalysts or sensors. Studies have indicated that metal complexes derived from this compound exhibit improved antioxidant activities compared to their non-complexed forms .

Environmental Chemistry Applications

Radical Scavenging in Biological Systems
The capability of this compound to interact with reactive oxygen species (ROS) positions it as a candidate for environmental applications aimed at reducing oxidative damage in biological systems. This property is crucial for developing protective agents against environmental pollutants that generate free radicals .

Biological Activity

2,2-Diphenyl-1-hydrazinecarbothioamide (CAS No. 13207-45-9) is a compound with notable biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C13H13N3S
  • Molecular Weight : 245.33 g/mol
  • Appearance : Typically presented as a solid or crystalline form.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, particularly through interactions with stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) . The compound's ability to reduce oxidative stress is crucial in preventing cellular damage associated with various diseases.

Anticancer Properties

Research indicates that this compound can modulate critical signaling pathways involved in cancer progression. Specifically, it has been found to interact with the PI3K/Akt/mTOR pathway, which plays a vital role in cell survival and proliferation . In vitro studies have demonstrated its potential to inhibit tumor cell growth across various cancer types.

Antimicrobial Activity

The compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. It has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating lower resistance development compared to conventional antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Anticancer Mechanism : It inhibits key enzymes involved in cancer cell proliferation and induces apoptosis through the modulation of signaling pathways.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
HydrazinecarbothioamidesAntioxidant, anticancerSimilar core structure; potential for diverse applications
ThiosemicarbazidesAntioxidant, anticancerRelated structure; often used in medicinal chemistry
Pyrazoles and TriazolesAnticancerSynthesized from hydrazine derivatives; diverse uses

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antioxidant Assessment : A study measuring the DPPH radical scavenging ability reported a significant reduction in oxidative stress markers when treated with this compound .
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Comparative studies indicated that this compound exhibits lower resistance rates than traditional antibiotics when tested against resistant bacterial strains .

Properties

IUPAC Name

(N-phenylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-13(17)15-16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGSCLQYDNUWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394837
Record name 2,2-diphenyl-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-45-9
Record name 2,2-diphenyl-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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